molecular formula C15H17ClN2O3S B5425127 N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide

N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide

Katalognummer B5425127
Molekulargewicht: 340.8 g/mol
InChI-Schlüssel: SLSBLDFWZDCFKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CP-690,550 was first synthesized by Pfizer in 2003 and was originally developed as a Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases. It has since been studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis.

Wirkmechanismus

CP-690,550 exerts its pharmacological effects by inhibiting N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide enzymes, specifically N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide3 and to a lesser extent, N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide1. This leads to a reduction in the production of proinflammatory cytokines, such as interleukin-2, -4, -7, -9, -15, and -21, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the levels of proinflammatory cytokines and to decrease the number of activated T cells in the peripheral blood of patients with autoimmune diseases. It has also been shown to reduce the size of inflamed joints and to improve clinical outcomes in patients with rheumatoid arthritis. CP-690,550 has a half-life of approximately 8 hours and is metabolized in the liver.

Vorteile Und Einschränkungen Für Laborexperimente

CP-690,550 has several advantages for lab experiments, including its high potency, selectivity, and specificity for N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide3 inhibition. It can be easily synthesized and is commercially available. However, CP-690,550 has some limitations, including its short half-life and potential off-target effects.

Zukünftige Richtungen

For research include the development of more potent and selective N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide inhibitors and the investigation of its potential therapeutic applications in other diseases.

Synthesemethoden

CP-690,550 can be synthesized in a multistep process starting from 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride and 5-chloro-2-picoline. The synthesis involves several chemical reactions, including nucleophilic substitution, reduction, and cyclization. The final product is obtained as a white crystalline powder with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to inhibit N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide enzymes, which play a key role in the signaling pathways of cytokines involved in inflammation and immune response. CP-690,550 has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Eigenschaften

IUPAC Name

N-(5-chloropyridin-2-yl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-9-7-13(10(2)11(3)15(9)21-4)22(19,20)18-14-6-5-12(16)8-17-14/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSBLDFWZDCFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.